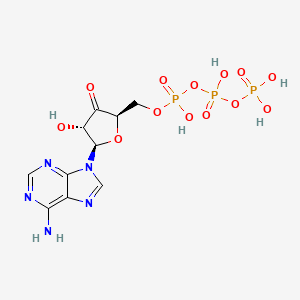
3'-dehydro-ATP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-dehydro-ATP is a ribonucleotide that is the 3'-dehydro derivative of adenosine 5'-triphosphate. It is a ribonucleotide and a secondary alpha-hydroxy ketone. It derives from an ATP.
Aplicaciones Científicas De Investigación
Bioenergetic Studies
3'-dehydro-ATP is used in bioenergetic studies to understand cellular energy dynamics and mitochondrial function. It serves as a tool to probe the mechanisms of ATP synthesis and hydrolysis, essential for cellular metabolism and energy provision. For instance, the role of ATP in driving various cellular processes, including gene expression, metabolism, and transport, is well-documented in the literature. The study by De Col et al. (2017) highlights ATP's critical role in plant growth and development, driven by light energy captured through photosynthesis. This research underlines the importance of ATP as a universal cellular energy cofactor fueling all life processes, with 3'-dehydro-ATP potentially serving as a valuable analog in such studies (De Col et al., 2017).
Enzymology and Metabolic Pathways
In enzymology, 3'-dehydro-ATP is used to study the kinetics and mechanisms of enzymes involved in ATP-dependent reactions. It helps in understanding how enzymes interact with ATP and how alterations in ATP structure, such as the removal of a hydroxyl group to form 3'-dehydro-ATP, affect enzyme function and metabolic pathways. The work by Chatterjee et al. (2005) on lacticin 481 synthetase is an example, where the enzyme's ability to catalyze the ATP-dependent conversion of peptides to thioether antibiotics is explored. This study provides insights into the enzyme's bifunctional nature, capable of dehydrating Ser/Thr residues and catalyzing Cys residues' addition to dehydro residues in a regio- and stereoselective process (Chatterjee et al., 2005).
Fluorescent Probes and Sensors
The development of fluorescent probes and sensors utilizing 3'-dehydro-ATP analogs allows for the real-time monitoring of ATP levels in live cells and tissues. This application is crucial for understanding ATP dynamics in various physiological and pathological conditions. For example, the genetically encoded sensor for imaging cytosolic and cell surface ATP developed by Lobas et al. (2018) showcases the potential of using ATP analogs in constructing sensors that respond to ATP concentrations in biological systems. Such sensors can be targeted to specific cell types and sub-cellular compartments, providing valuable insights into the energy status of cells (Lobas et al., 2018).
Propiedades
Nombre del producto |
3'-dehydro-ATP |
|---|---|
Fórmula molecular |
C10H14N5O13P3 |
Peso molecular |
505.17 g/mol |
Nombre IUPAC |
[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,7-,10-/m1/s1 |
Clave InChI |
DWVQEFBZTUVQKH-XMRAEQSQSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C(=O)[C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate](/img/structure/B1221386.png)



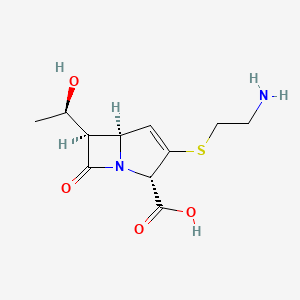
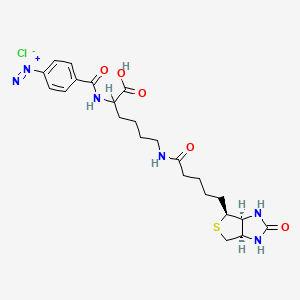
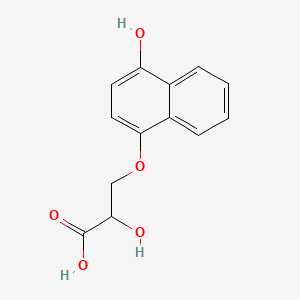

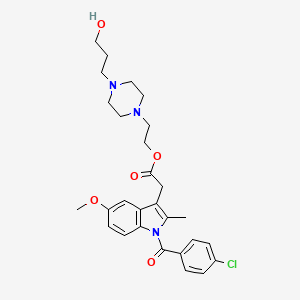
![(1Bs,4s,7ar,7br,8r,9r)-9a-(acetyloxy)-3-[(acetyloxy)methyl]-4,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 12-({[5-(dimethylamino)naphthalen-1-yl]sulfonyl}amino)dodecanoate](/img/structure/B1221402.png)
![3-[7-(2-Ethoxy-3-hexadecoxypropoxy)heptyl]-1,3-thiazol-3-ium](/img/structure/B1221403.png)
![4-amino-1-pent-3-ynyl-N-prop-2-enylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1221405.png)
![Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-](/img/structure/B1221408.png)